molecular formula C9H11Cl3N2O B6182576 6'-chloro-3'H-spiro[azetidine-3,2'-furo[3,2-c]pyridine] dihydrochloride CAS No. 2624136-44-1

6'-chloro-3'H-spiro[azetidine-3,2'-furo[3,2-c]pyridine] dihydrochloride

Cat. No.: B6182576
CAS No.: 2624136-44-1
M. Wt: 269.6
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Description

6’-Chloro-3’H-spiro[azetidine-3,2’-furo[3,2-c]pyridine] dihydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chloro substituent and a spiro linkage between an azetidine ring and a furo[3,2-c]pyridine moiety. The dihydrochloride form indicates the presence of two hydrochloride groups, which often enhance the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-chloro-3’H-spiro[azetidine-3,2’-furo[3,2-c]pyridine] dihydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the carbonylation of acyclic diaminocarbenes, leading to the formation of diaminoketenes. These intermediates undergo a retro-Wolff rearrangement to yield (amido)(amino)carbenes, which then undergo an intramolecular C–H insertion to form the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-3’H-spiro[azetidine-3,2’-furo[3,2-c]pyridine] dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups in place of the chloro substituent.

Scientific Research Applications

6’-Chloro-3’H-spiro[azetidine-3,2’-furo[3,2-c]pyridine] dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6’-chloro-3’H-spiro[azetidine-3,2’-furo[3,2-c]pyridine] dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The chloro substituent may enhance its binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Spiro-azetidin-2-one: Another spirocyclic compound with a similar core structure but different substituents.

    Spiro-pyrrolidine: Contains a spiro linkage with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

6’-Chloro-3’H-spiro[azetidine-3,2’-furo[3,2-c]pyridine] dihydrochloride is unique due to its specific combination of a chloro substituent and a spiro linkage between an azetidine ring and a furo[3,2-c]pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2624136-44-1

Molecular Formula

C9H11Cl3N2O

Molecular Weight

269.6

Purity

95

Origin of Product

United States

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